molecular formula C27H32N4O3 B10981442 3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one

3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one

Cat. No.: B10981442
M. Wt: 460.6 g/mol
InChI Key: LMGQPBTZDHHIGR-UHFFFAOYSA-N
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Description

3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one: is a novel compound synthesized through a three-step protocol. It features a quinazolinone core with a piperazine moiety and exhibits promising antibacterial activity . Piperazine, a common structural motif, is found in various agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is often achieved via Mannich reactions. This heterocycle appears in drugs targeting diverse disease states, including antihistamines, antiparasitic agents, and antidiabetic drugs .

Preparation Methods

The synthesis of 3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one involves a three-step process. Unfortunately, specific synthetic routes and reaction conditions are not provided in the available literature. industrial production methods may involve optimization for yield and scalability.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. The major products formed from these transformations are also not detailed.

Scientific Research Applications

3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one: finds applications in several scientific fields:

    Chemistry: Its unique structure may inspire further studies on novel heterocyclic compounds.

    Biology: Investigating its interactions with biological targets could reveal potential therapeutic effects.

    Medicine: The compound’s antibacterial activity suggests potential use as an antimicrobial agent.

    Industry: Further research may explore its applications in drug development and other industrial processes.

Mechanism of Action

Unfortunately, the exact mechanism by which this compound exerts its effects remains undisclosed. Further studies are needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, future research could compare 3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one to existing quinazolinone derivatives, highlighting its uniqueness.

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one

InChI

InChI=1S/C27H32N4O3/c1-34-25-9-5-4-8-24(25)29-14-16-30(17-15-29)26(32)21-12-10-20(11-13-21)18-31-19-28-23-7-3-2-6-22(23)27(31)33/h2-9,19-21H,10-18H2,1H3

InChI Key

LMGQPBTZDHHIGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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